NH2-PEG10-C2-dimethylamino

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H52N2O10 |

|---|---|

Molecular Weight |

528.7 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

InChI |

InChI=1S/C24H52N2O10/c1-26(2)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-24-23-35-21-19-33-17-15-31-13-11-29-9-7-27-5-3-25/h3-25H2,1-2H3 |

InChI Key |

UVVHVJHIGFHIPY-UHFFFAOYSA-N |

Canonical SMILES |

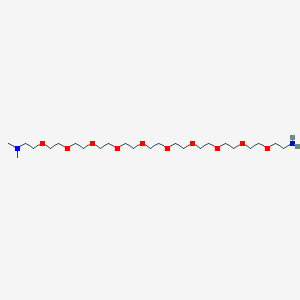

CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG10-C2-dimethylamino: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG10-C2-dimethylamino is a heterobifunctional polyethylene glycol (PEG) linker molecule of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers and professionals in drug development.

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] Benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[4] this compound, with its terminal primary amine and dimethylamino groups, offers versatile conjugation chemistries for the synthesis of complex biomolecular constructs.

Chemical Structure and Properties

The structure of this compound consists of a primary amine (NH2) group and a tertiary dimethylamino group connected by a flexible ten-unit polyethylene glycol (PEG10) chain and a two-carbon (C2) spacer.

Chemical Structure:

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the available information and includes estimated properties based on the general characteristics of similar PEG compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C24H52N2O10 | [5] |

| Molecular Weight | 528.68 g/mol | [5] |

| Appearance | Solid | [5] |

| Solubility | No data available. Expected to be soluble in water and a range of organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [6] |

| pKa (Primary Amine) | Estimated ~9-10 | Based on typical primary amines. |

| pKa (Dimethylamino) | Estimated ~10-11 | Based on typical tertiary amines. |

| Reactivity | The primary amine is reactive towards activated esters (e.g., NHS esters), isocyanates, and aldehydes/ketones (via reductive amination). The tertiary dimethylamino group can act as a base or be quaternized. | [6] |

| Storage | Store at -20°C for powder or -80°C in solvent. Keep in a dry and well-ventilated area, away from direct sunlight. | [5] |

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable tool in the synthesis of complex drug molecules and bioconjugates.

PROTAC Linkers

This molecule is primarily recognized as a PEG-based PROTAC linker.[1][2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[8][9] The PEG10 chain in this compound provides the necessary flexibility and length for the formation of a productive ternary complex.[3]

Bioconjugation and Drug Delivery

The primary amine of this compound can be readily conjugated to various biomolecules, including proteins, peptides, and antibodies, as well as small molecule drugs.[4] This PEGylation can enhance the therapeutic properties of the conjugated molecule.[10][11] The dimethylamino group can be utilized for further modifications or may impart specific properties to the final conjugate, such as altered charge or binding characteristics.

Experimental Protocols

General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., a small molecule drug)

This protocol describes the formation of a stable amide bond between the primary amine of the PEG linker and a carboxylic acid on the target molecule using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, to improve efficiency)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Reaction buffer (e.g., PBS pH 7.4 for biomolecules, or an organic base like triethylamine for small molecules in organic solvent)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of NHS (if used).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated NHS ester.

-

-

Conjugation Reaction:

-

Dissolve this compound in the reaction buffer.

-

Add the activated carboxylic acid solution to the PEG linker solution. A slight excess of the activated molecule may be used.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique like LC-MS.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent to consume any unreacted activated esters.

-

Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC.

-

Characterize the final product by mass spectrometry and other relevant analytical techniques.

-

General Protocol for Reductive Amination with an Aldehyde or Ketone

This method can be used to conjugate the primary amine of the PEG linker to a molecule containing an aldehyde or ketone functional group.

Materials:

-

This compound

-

Aldehyde or ketone-containing molecule

-

Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)

-

Reaction solvent (e.g., methanol, dichloroethane)

-

Reaction buffer (e.g., phosphate buffer, pH 6-7)

Procedure:

-

Schiff Base Formation:

-

Dissolve the aldehyde or ketone-containing molecule and a slight excess of this compound in the reaction solvent.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (Schiff base) intermediate.

-

-

Reduction:

-

Add the reducing agent (typically 2-3 equivalents) to the reaction mixture in portions.

-

Continue to stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding a suitable reagent (e.g., water or a buffer).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography (e.g., silica gel or reversed-phase HPLC).

-

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

Caption: A logical workflow for the synthesis of a PROTAC molecule.

Signaling Pathway of PROTAC Action

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for Bioconjugation

Caption: A typical experimental workflow for bioconjugation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. purepeg.com [purepeg.com]

- 5. This compound|MSDS [dcchemicals.com]

- 6. broadpharm.com [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

synthesis and functionalization of amine-terminated PEG linkers

An In-depth Technical Guide to the Synthesis and Functionalization of Amine-Terminated PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug delivery, bioconjugation, and materials science.[1] Their inherent properties, including water solubility, biocompatibility, and low immunogenicity, make them ideal for enhancing the pharmacokinetic profiles of therapeutic molecules.[1][2] Among the various functionalized PEG derivatives, amine-terminated PEGs are particularly prominent due to the versatility of the primary amine group for a wide array of conjugation chemistries.[3][4] This guide provides a comprehensive overview of the synthesis, functionalization, purification, and characterization of amine-terminated PEG linkers, complete with detailed experimental protocols and quantitative data.

Synthesis of Amine-Terminated PEG Linkers

The synthesis of amine-terminated PEG linkers typically commences with commercially available hydroxyl-terminated PEGs (PEG-OH). The hydroxyl end-groups are chemically transformed into primary amine groups through various multi-step synthetic routes. The choice of synthetic strategy often depends on factors such as the desired purity, scale of reaction, and the molecular weight of the PEG.[5]

Common Synthetic Routes

Several reliable methods for the synthesis of amine-terminated PEGs have been established in the scientific literature. Below is a summary of the most common approaches, starting from PEG-OH.

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yield/Purity | Reference |

| Mesylation, Azidation, and Reduction | 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Triethylamine (TEA) 2. Sodium azide (NaN₃) 3. Triphenylphosphine (PPh₃) or Zinc/Ammonium Chloride (Zn/NH₄Cl) | High end-group conversion (>99%). Applicable to a wide range of PEG molecular weights. Avoids harsh reagents like hydrazine. | Multi-step process. Requires careful handling of sodium azide (potentially explosive). | 82-99% isolated yields with >99% end-group conversion. | [5] |

| Gabriel Synthesis | 1. Tosyl chloride (TsCl), Triethylamine (TEA) 2. Potassium phthalimide 3. Hydrazine | Well-established method. High purity of the final product. | Use of hydrazine, which is highly toxic and corrosive. Potential for side reactions. | >98% end-group conversion with 75-88% isolated yields. | [5][6] |

| Direct Amination via Nucleophilic Substitution | 1. Thionyl halides (e.g., SOCl₂) 2. Ammonia (NH₃) | Fewer steps compared to other methods. | Requires high temperature and pressure. Can result in lower yields and significant hydrolysis of the intermediate, especially for high molecular weight PEGs. | Quantitative end-group conversion but with lower isolated yields (60-73%). | [7] |

Experimental Protocol: Synthesis via Mesylation, Azidation, and Reduction

This protocol describes a three-step process to convert a hydroxyl-terminated PEG to an amine-terminated PEG with high purity and yield.[5]

Step 1: Mesylation of Hydroxyl-Terminated PEG

-

Dissolve the hydroxyl-terminated PEG in anhydrous dichloromethane (DCM).

-

Cool the solution in an ice bath and add triethylamine (TEA) as a base.

-

Slowly add mesyl chloride (MsCl) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Wash the reaction mixture with water to remove excess reagents.

-

Dry the organic phase with magnesium sulfate (MgSO₄) and filter.

-

Concentrate the filtrate in vacuo to obtain the mesylate-terminated PEG.

Step 2: Azidation of Mesylate-Terminated PEG

-

Dissolve the mesylate-terminated PEG in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture at 80°C for 24 hours.[7]

-

After cooling, precipitate the azido-terminated PEG by adding the solution to ice-cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Step 3: Reduction of Azido-Terminated PEG to Amine-Terminated PEG

-

Dissolve the azido-terminated PEG in a mixture of tetrahydrofuran (THF) and ultrapure water.

-

Add ammonium chloride (NH₄Cl) and zinc dust (Zn) to the solution.

-

Reflux the mixture for 72 hours with stirring.

-

After cooling, dilute the reaction mixture with 1 M sodium hydroxide (NaOH) and extract with DCM.

-

Dry the combined organic extracts with MgSO₄, filter, and concentrate in vacuo to yield the amine-terminated PEG.

Functionalization of Amine-Terminated PEG Linkers

The terminal primary amine group of the PEG linker is a versatile nucleophile that can react with a variety of electrophilic functional groups to form stable covalent bonds.[4] This allows for the conjugation of PEG to a wide range of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[2][6]

Common Functionalization Chemistries

The choice of functionalization chemistry depends on the target molecule and the desired linkage.

| Target Functional Group | PEG Reactive Group | Resulting Linkage | Key Reagents/Conditions | Reference |

| Primary Amines (e.g., on proteins) | N-Hydroxysuccinimide (NHS) Ester | Amide | pH 7.0-8.0 | [1][8] |

| Carboxylic Acids | Amine (on PEG) | Amide | Carbodiimide (e.g., EDC, DCC), NHS | [9] |

| Aldehydes/Ketones | Amine (on PEG) | Imine (Schiff base), reduced to secondary amine | Mildly acidic pH (reductive amination with e.g., NaCNBH₃) | [1][9] |

| Thiols (e.g., on cysteine residues) | Maleimide | Thioether | pH 6.5-7.5 | [8] |

| Alkynes (Click Chemistry) | Azide | Triazole | Copper(I) catalyst (CuAAC) or strain-promoted (SPAAC) | [4] |

Experimental Protocol: Protein PEGylation using an NHS Ester-Activated PEG

This protocol outlines a general procedure for conjugating an amine-terminated PEG (after its activation to an NHS ester) to a protein.[10][11]

Step 1: Activation of Amine-Terminated PEG (Conversion to NHS Ester)

Note: This step is often performed by commercial suppliers of PEG linkers. If starting from an amine-terminated PEG, it must first be activated. A common method is to react the amine-terminated PEG with an excess of a homobifunctional NHS ester crosslinker. Alternatively, a hydroxyl-terminated PEG can be directly activated.[10]

-

Dissolve hydroxyl-terminated PEG in anhydrous DCM and anhydrous DMF.

-

Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine.

-

Stir at room temperature for 24 hours.

-

Concentrate the reaction mixture and precipitate the activated PEG-NHS ester in ice-cold diethyl ether.

Step 2: Protein PEGylation Reaction

-

Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[11]

-

Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.[12]

-

Immediately before use, dissolve the PEG-NHS ester in a dry, water-miscible solvent such as DMSO or DMF.[11]

-

Add the desired molar excess of the PEG-NHS ester solution to the protein solution with gentle stirring. A 20-fold molar excess is a common starting point.[11]

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11]

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

Step 3: Purification of the PEGylated Protein

-

Remove unreacted PEG-NHS ester and other small molecules by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).[11]

Purification and Characterization

Purification and characterization are critical steps to ensure the quality and purity of the synthesized and functionalized PEG linkers.

Purification Techniques

| Technique | Principle | Application | Reference |

| Precipitation/Recrystallization | Differential solubility of the PEG derivative in a solvent/anti-solvent system (e.g., DCM/diethyl ether). | Removal of small molecule reagents and byproducts. | [5][10] |

| Dialysis | Separation based on molecular weight cutoff. | Removal of small molecules from high molecular weight PEGylated conjugates. | [11] |

| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Purification of PEGylated proteins and removal of unreacted PEG. | [13] |

| Ion-Exchange Chromatography (IEX) | Separation based on charge. | Purification of charged PEG derivatives and PEGylated proteins. | [13] |

| Extraction | Partitioning between two immiscible liquid phases. | Purification of PEG-amine from byproducts by adjusting the pH of the aqueous phase. | [14] |

Characterization Methods

| Technique | Information Obtained | Reference | |---|---|---|---| | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of end-group functionality and determination of the degree of substitution. |[5][15] | | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Determination of molecular weight distribution and confirmation of successful conjugation. |[5][16] | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups. |[6] | | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Assessment of the degree of protein PEGylation by observing the increase in molecular weight. |[10] |

Visualizations

Synthesis Workflow for Amine-Terminated PEG

Caption: A typical three-step synthesis of amine-terminated PEG from a hydroxyl precursor.

Functionalization Workflow: Protein PEGylation

Caption: General workflow for the conjugation of an amine-terminated PEG to a protein.

Signaling Pathway Impact of PEGylation

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 4. adcreview.com [adcreview.com]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for Protein PEGylation [jenkemusa.com]

- 13. researchgate.net [researchgate.net]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. mdpi.com [mdpi.com]

- 16. High-Fidelity End-Functionalization of Poly(ethylene glycol) Using Stable and Potent Carbamate Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PEG10 Linkers in PROTACs: A Physicochemical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. Among the diverse array of linker types, polyethylene glycol (PEG) linkers, particularly those with ten repeating ethylene glycol units (PEG10), have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs, thereby enhancing their therapeutic potential. This technical guide provides a comprehensive overview of the core physicochemical properties of PEG10 linkers in the context of PROTAC design and development.

Core Physicochemical Properties of PEG10 Linkers

The incorporation of a PEG10 linker into a PROTAC molecule profoundly influences its solubility, permeability, and stability, which are critical determinants of its overall efficacy. The hydrophilic nature of the PEG chain can significantly enhance the aqueous solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.

Data Presentation: Physicochemical Properties of a Representative PEG10 Linker

To provide a quantitative understanding, the following table summarizes the key physicochemical properties of a representative functionalized PEG10 linker, Amine-PEG10-acid. These values are crucial for computational modeling and predictive analysis in the early stages of PROTAC design.

| Property | Value | Description |

| Molecular Weight ( g/mol ) | 529.62 | The mass of one mole of the linker, a key parameter influencing the overall size of the PROTAC. |

| Calculated logP | -1.35 | A measure of lipophilicity. A negative value indicates hydrophilicity, which is desirable for improving solubility. |

| Topological Polar Surface Area (TPSA) (Ų) | 189.71 | The sum of the surface areas of polar atoms in a molecule, which is a good predictor of drug transport properties. |

Note: Calculated logP and TPSA values were determined using online chemical property prediction tools for the structure of Amine-PEG10-acid (NH2-(PEG)10-COOH).

The flexible nature of the PEG10 linker is also a critical attribute. This flexibility allows the PROTAC to adopt a range of conformations, which is essential for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Impact of PEG10 Linkers on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized to ensure efficient protein degradation. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.

Data Presentation: Influence of PEG Linker Length on PROTAC Degradation Efficiency

The following table, compiled from various studies, illustrates the impact of PEG linker length on the degradation efficiency of PROTACs, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

| Target Protein | E3 Ligase | Linker Length | DC50 (nM) | Dmax (%) |

| BRD4 | CRBN | 2 PEG units | >5000 | <20 |

| BRD4 | CRBN | 4 PEG units | <500 | >80 |

| TBK1 | VHL | < 12 atoms | No degradation | N/A |

| TBK1 | VHL | 21 atoms (PEG-containing) | 3 | 96 |

| ERα | VHL | 12-atom PEG | Less Potent | N/A |

| ERα | VHL | 16-atom PEG | More Potent | N/A |

Note: The data presented is a compilation from multiple sources and serves to illustrate the general trend of linker length dependency. Absolute values are context-dependent (e.g., cell line, specific warhead and E3 ligand).

Experimental Protocols for Characterizing PROTACs with PEG10 Linkers

Rigorous experimental evaluation is paramount in the development of effective PROTACs. The following are detailed methodologies for key experiments to assess the physicochemical properties and biological activity of PROTACs incorporating PEG10 linkers.

Solubility Assessment: Nephelometry

Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. For solubility assessment, a PROTAC is dissolved in a buffer, and if it exceeds its solubility limit, the resulting precipitate will scatter light, which is detected by the nephelometer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in an organic solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow for equilibration.

-

Nephelometric Reading: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The solubility threshold is determined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Permeability Assessment

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Methodology:

-

Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.

-

Donor and Acceptor Solutions: The PROTAC is dissolved in a buffer at a specific pH to create the donor solution. The acceptor plate is filled with a matching buffer.

-

Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich."

-

Incubation: The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Principle: The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study: The PROTAC solution is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite compartment at various time points.

-

Quantification: The concentration of the PROTAC in the collected samples is determined by LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A transport.

-

Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER greater than 2 is indicative of active efflux.

Metabolic Stability Assessment: Liver Microsome Assay

Principle: This in vitro assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 (CYP450) enzymes present in liver microsomes.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat), the PROTAC, and a cofactor solution (e.g., NADPH).

-

Incubation: The reaction is initiated by the addition of the cofactor and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent PROTAC remaining at each time point is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the PROTAC is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Visualizing Key Processes in PROTAC Development

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the PROTAC mechanism of action and a typical experimental workflow.

Conclusion

The PEG10 linker is a powerful tool in the design of efficacious PROTACs. Its inherent hydrophilicity and flexibility can overcome common developability hurdles such as poor solubility and can be fine-tuned to achieve optimal ternary complex formation and subsequent protein degradation. A thorough understanding and experimental characterization of the physicochemical properties imparted by the PEG10 linker are essential for the rational design and successful development of next-generation targeted protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of PROTAC design, with a specific focus on the critical role of the PEG10 linker.

The Role of Amine-PEGylated Linkers in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach is the proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase recruiter. This technical guide provides an in-depth exploration of the role of amine-terminated polyethylene glycol (PEG) linkers, with a focus on the structural archetype represented by NH2-PEG10-C2-dimethylamino, in the design and function of PROTACs. We will delve into the core principles of PROTAC-mediated degradation, present detailed experimental protocols for their evaluation, and provide a case study to illustrate the quantitative assessment of a PEG-linker-containing PROTAC.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation utilizes small molecules to induce the selective degradation of a target protein of interest (POI) through the cell's own ubiquitin-proteasome system (UPS).[1][2] PROTACs are the most prominent class of these molecules. They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology.[5] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7]

The Pivotal Role of the Linker in PROTAC Design

The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy and pharmacological properties.[3][8] PEG linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[9] The length of the PEG chain is a particularly crucial parameter that must be optimized for each target and E3 ligase pair to ensure productive ternary complex formation.[10]

The this compound structure represents a class of long-chain, flexible, and hydrophilic linkers with terminal amine functionalities. The primary amine (NH2) provides a reactive handle for conjugation to a warhead or an E3 ligase ligand, typically through amide bond formation. The dimethylamino group can influence the physicochemical properties of the PROTAC, such as its basicity and potential for interactions within the ternary complex.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves co-opting the ubiquitin-proteasome pathway to induce the degradation of a specific protein.

Case Study: A PEG-Linker-Based PROTAC Targeting BCR-ABL

Quantitative Data for Arg-PEGn-Dasa PROTACs

The following tables summarize the in vitro degradation and anti-proliferative activities of the synthesized BCR-ABL targeting PROTACs.

| Compound | Linker | DC50 (nM) in K562 cells | Dmax (%) at ~5 nM | IC50 (nM) in K562 cells |

| Arg-PEG1-Dasa | PEG1 | 0.85 | 98.8 | 0.36 |

| Arg-PEG2-Dasa | PEG2 | >10 | <50 | 0.45 |

| Arg-PEG3-Dasa | PEG3 | >10 | <50 | 0.53 |

| Arg-PEG4-Dasa | PEG4 | >10 | <50 | 0.48 |

Data adapted from Naito et al.[2]

Table 1: Degradation and Anti-proliferative Activity of Arg-PEGn-Dasa PROTACs. The half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell viability are presented.

Signaling Pathway: BCR-ABL and Downstream Effectors

BCR-ABL is a constitutively active tyrosine kinase that drives CML through the activation of multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize a novel PROTAC.

PROTAC Synthesis (General Workflow)

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their sequential conjugation.

Note: The specific chemical reactions and purification methods will vary depending on the warhead, linker, and E3 ligase ligand being used. Standard organic chemistry techniques such as amide coupling, click chemistry, or nucleophilic substitution are commonly employed.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Detection and Analysis: Use a chemiluminescence-based detection system and quantify band intensities. Normalize the target protein signal to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ternary complex.

-

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. One protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the other protein (POI) is injected along with varying concentrations of the PROTAC.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (KD, ΔH, and stoichiometry) for both binary and ternary complex formation.

-

NanoBRET™/FRET-based assays: These are in-cell assays that measure the proximity of the POI and the E3 ligase. The proteins are tagged with a donor and an acceptor fluorophore (or a luciferase and a fluorophore for BRET). Ternary complex formation brings the tags into close proximity, resulting in a detectable energy transfer signal.

Ubiquitination Assays

These assays directly demonstrate that the PROTAC induces the ubiquitination of the target protein.

-

In Vitro Ubiquitination Assay: Recombinant E1, E2, E3 ligase, ubiquitin, the target protein, and the PROTAC are incubated together in the presence of ATP. The reaction mixture is then analyzed by Western blot using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight, polyubiquitinated forms of the POI.

-

In-Cell Ubiquitination Assay: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins. The target protein is then immunoprecipitated from the cell lysate, and the immunoprecipitate is analyzed by Western blot with an anti-ubiquitin antibody.

Conclusion

The linker is a critical determinant of PROTAC efficacy, and PEG-based linkers like the this compound archetype offer favorable properties for PROTAC development. The successful design of a potent and selective protein degrader requires a multi-parameter optimization process that includes careful consideration of linker length and composition. The experimental protocols and the case study presented in this guide provide a framework for the rational design and rigorous evaluation of novel PROTACs, paving the way for the next generation of targeted protein degradation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. aacrjournals.org [aacrjournals.org]

NH2-PEG10-C2-dimethylamino molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG10-C2-dimethylamino is a heterobifunctional polyethylene glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[2] This linker, with its terminal primary amine and dimethylamine functional groups, provides a versatile scaffold for conjugating a POI-binding ligand and an E3 ubiquitin ligase-binding ligand. The ten-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular weight and formula are well-defined, other physicochemical properties may vary slightly between batches and are often not publicly available for specific, proprietary linkers.

| Property | Value | Reference |

| Molecular Weight | 528.68 g/mol | |

| Chemical Formula | C24H52N2O10 | [1] |

| Appearance | Solid | [4] |

| Solubility | Data not available. Generally, PEG linkers enhance the aqueous solubility of the molecules they are incorporated into.[3] PROTAC solubility can be experimentally determined using methods like shake-flask or kinetic solubility assays.[5] | |

| Storage | Store at -20°C for the long term (powder) or -80°C (in solvent).[4] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like this compound function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Representative Protocol for PROTAC Synthesis via Amide Coupling

This protocol provides a general framework for synthesizing a PROTAC using this compound. The primary amine of the linker can be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The choice of which fragment to attach first will depend on the overall synthetic strategy.

Materials:

-

This compound

-

POI ligand with a carboxylic acid functional group

-

E3 ligase ligand with a suitable functional group for subsequent coupling

-

Coupling agents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA)

-

Anhydrous DMF

-

Reagents for purification (e.g., HPLC solvents)

Procedure:

-

Step 1: First Amide Coupling: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[6] d. Add a solution of this compound (1.1 eq) in anhydrous DMF. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the intermediate product (POI-linker conjugate) by reverse-phase HPLC.

-

Step 2: Second Coupling Reaction: a. The resulting POI-linker conjugate, now with a terminal dimethylamine, can be further functionalized if required, or the E3 ligase ligand can be attached. The dimethylamine is generally less reactive than a primary amine and is often a stable terminus. If the synthetic strategy involves the dimethylamine in a subsequent reaction, specialized conditions may be required. b. A more common strategy involves starting with a linker that has two modifiable ends, such as a primary amine and a carboxylic acid or a protected amine. In the case of this compound, the primary amine is the typical site of first conjugation.

-

Step 3: Final Purification and Characterization: a. Purify the final PROTAC molecule by reverse-phase HPLC. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the steps to measure the degradation of a target protein in cells treated with a synthesized PROTAC.[7]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control. c. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer and collect the lysate. c. Centrifuge to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.[7]

-

Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system. h. Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein levels to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. A dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow from PROTAC synthesis to biological evaluation.

Caption: General workflow for PROTAC synthesis and evaluation.

References

- 1. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. This compound|MSDS [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Hydrophilic Heart of Biocompatibility: An In-depth Guide to PEG Linkers in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, acting as molecular bridges that enhance the therapeutic potential of a wide range of pharmaceuticals. Their remarkable hydrophilicity and biocompatibility address key challenges in drug development, transforming promising molecules into effective therapies. This technical guide provides a comprehensive overview of the core principles of PEG linker technology, supported by quantitative data, detailed experimental protocols, and visual workflows to inform and guide researchers in the field.

The Fundamental Virtues: Hydrophilicity and Biocompatibility

At the core of PEG's utility lies its unique physicochemical properties. Composed of repeating ethylene oxide units, PEG is a highly water-soluble and biocompatible polymer.[1][2] This inherent hydrophilicity is a direct result of the ether oxygen atoms in the PEG backbone, which form hydrogen bonds with water molecules, creating a hydration shell around the conjugated drug molecule.[1] This "stealth" effect is fundamental to many of the advantages conferred by PEGylation.

The biocompatibility of PEG is well-established, with a long history of use in FDA-approved therapeutics.[3] It is generally considered non-toxic and elicits a minimal immune response, although the potential for the generation of anti-PEG antibodies is a consideration in the long-term or repeated administration of PEGylated drugs.

Enhancing Drug Properties through PEGylation

The conjugation of PEG linkers to a drug molecule, a process known as PEGylation, can dramatically improve its pharmacokinetic and pharmacodynamic profile.

Increased Hydrophilicity and Solubility

A primary application of PEG linkers is to enhance the aqueous solubility of hydrophobic drugs. Many potent small molecule drugs suffer from poor water solubility, which limits their formulation options and bioavailability. By attaching a hydrophilic PEG chain, the overall solubility of the conjugate is significantly increased, often enabling intravenous administration.[1]

A quantitative measure of a compound's hydrophilicity is its octanol-water partition coefficient (LogP) or, for ionizable compounds at a specific pH, its distribution coefficient (LogD). A lower LogP or LogD value indicates greater hydrophilicity.

| Compound | Linker | LogD at pH 7.4 | Fold Change in Hydrophilicity |

| Unmodified [68Ga]Ga-Flu-1 | None | -2.64 ± 0.25 | - |

| PEGylated [68Ga]Ga-PP8-WD | PEG8 | -4.23 ± 0.26 | ~40 |

Table 1: Impact of PEGylation on the Hydrophilicity (LogD) of a PSMA Inhibitor. The addition of a PEG8 linker significantly decreased the LogD value, indicating a substantial increase in water solubility. Data sourced from a study on prostate-specific membrane antigen inhibitors.[1]

The hydrophilicity of a surface can be directly measured by its water contact angle; a lower contact angle signifies a more hydrophilic surface.

| Surface | Water Contact Angle (°) |

| PEG film | 27° |

| Polystyrene (hydrophobic control) | ~90° |

Table 2: Water Contact Angle of a PEG-Coated Surface. This demonstrates the inherent hydrophilicity of PEG, which is crucial for its function in drug delivery. Data sourced from studies on polymer films.

Improved Pharmacokinetics and the "Stealth" Effect

PEGylation significantly alters the pharmacokinetic profile of a drug, most notably by extending its circulation half-life. The hydrated PEG chain increases the hydrodynamic radius of the drug conjugate, which reduces its renal clearance.[4] Furthermore, the "stealth" effect provided by the PEG layer shields the drug from enzymatic degradation and recognition by the reticuloendothelial system (RES), further prolonging its time in circulation.[5]

| Drug | Formulation | Half-life (t½) | Area Under the Curve (AUC) |

| Interferon alfa-2a | Standard | 2.3 hours | - |

| Peginterferon alfa-2a (40 kDa branched PEG) | PEGylated | 50 hours | - |

| Interferon-alpha2b | Standard | - | - |

| Pegylated interferon-alpha2b | PEGylated | ~10-fold greater than standard | - |

| Doxorubicin | Conventional | - | ~3 orders of magnitude smaller than PLD |

| Pegylated Liposomal Doxorubicin (PLD) | PEGylated | ~20-25 hours | - |

Table 3: Comparative Pharmacokinetics of PEGylated vs. Non-PEGylated Drugs. The data clearly illustrates the significant extension in half-life and systemic exposure (AUC) achieved through PEGylation. Data compiled from various pharmacokinetic studies.[6][7]

The length of the PEG linker also plays a critical role in determining the in vivo circulation time.

| Nanoparticle Formulation | PEG Molecular Weight | Circulation Half-life |

| PLA-PEG NPs | 5 kDa | - |

| PLA-PEG NPs | 20 kDa | Increased compared to 5 kDa PEG |

| Un-PEGylated Nanoparticles | None | 8 hours |

| PEGylated Nanoparticles | Not specified | >30 hours |

Table 4: Effect of PEG Molecular Weight on Nanoparticle Circulation Time. Longer PEG chains generally lead to longer circulation times. Data from studies on PEGylated nanoparticles.[4][5]

Reduced Immunogenicity and Enhanced Biocompatibility

The "stealth" properties of PEG linkers also serve to reduce the immunogenicity of therapeutic proteins and other biologics. By masking antigenic epitopes on the drug's surface, PEGylation can minimize the risk of an immune response, which is a significant concern for many protein-based therapies.

The biocompatibility of PEGylated materials is a key factor in their widespread use. In vitro assays are crucial for evaluating the cytotoxic and hemolytic potential of new PEG-drug conjugates.

| PEG Molecular Weight (on Caco-2 cells) | Cell Viability (%) |

| PEG 400 | ~45% |

| PEG 1500 | ~48% |

| PEG 4000 | ~100% |

| PEG 6000 | ~96% |

| PEG 10,000 | ~92% |

| PEG 35,000 | ~88% |

Table 5: In Vitro Cytotoxicity of Different Molecular Weight PEGs. This data from an MTT assay on Caco-2 cells shows that higher molecular weight PEGs tend to have lower cytotoxicity. Data sourced from a comparative investigation of PEG derivatives.

| Nanoparticle Formulation | Hemolysis Rate (%) |

| PLCL-PEG 55:45 | 2.5 ± 0.5% |

| Other PLCL-PEG formulations | < 2% |

Table 6: Hemolysis Assay of PEG-Functionalized Biomaterials. The results indicate good hemocompatibility for most of the tested PEGylated materials, with hemolysis rates below the acceptable threshold of 2-5% for biomaterials. Data from a study on PEG-functionalized lactide-caprolactone copolymers.

Protein adsorption onto a drug carrier can trigger an immune response and lead to rapid clearance. The hydrophilic and neutral nature of PEG linkers effectively reduces the non-specific adsorption of plasma proteins.

| Surface | Adsorbed Protein (BSA) |

| Hydrophilic (PEG-like) | Reached 95% surface coverage |

| Hydrophobic | Saturated at ~50% surface coverage |

| PEG Brush (10 kDa) on Gold | 4 ng/cm² |

| Unmodified Gold | - |

| PEGylated PRINT Nanoparticles (Mushroom) | - |

| PEGylated PRINT Nanoparticles (Brush) | Significantly decreased vs. mushroom |

Table 7: Quantitative Analysis of Protein Adsorption on PEGylated Surfaces. Studies consistently show that PEGylated surfaces significantly reduce the amount of adsorbed protein compared to non-PEGylated or hydrophobic surfaces. Data compiled from multiple protein adsorption studies.

Experimental Protocols for Evaluating PEG Linkers

Rigorous experimental evaluation is critical to understanding and optimizing the performance of PEG linkers in drug conjugates. Below are detailed methodologies for key in vitro assays.

Hydrophilicity Assessment: Water Contact Angle Measurement

Objective: To quantify the hydrophilicity of a PEGylated surface.

Methodology:

-

Surface Preparation: Prepare a thin, uniform film of the PEGylated material on a solid substrate (e.g., silicon wafer or glass slide).

-

Instrumentation: Use a contact angle goniometer equipped with a camera and software for image analysis.

-

Measurement:

-

Place a small droplet (typically 1-5 µL) of deionized water onto the surface of the prepared film.

-

Capture a high-resolution image of the droplet at the liquid-solid interface.

-

The software analyzes the image to measure the angle formed between the tangent of the droplet and the surface.

-

-

Data Analysis: A lower contact angle indicates a more hydrophilic surface. Measurements should be repeated at multiple locations on the surface to ensure reproducibility.

Biocompatibility Assessment: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of a PEG-drug conjugate on cell viability.

Methodology:

-

Cell Culture: Plate cells (e.g., a relevant cancer cell line or a standard fibroblast line like L929) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the PEG-drug conjugate, the unconjugated drug, and a vehicle control in cell culture medium. Replace the existing medium with the treatment solutions.

-

Incubation: Incubate the cells with the treatments for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value.

Hemocompatibility Assessment: Hemolysis Assay

Objective: To evaluate the potential of a PEGylated material to damage red blood cells.

Methodology:

-

Blood Collection: Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., heparin or EDTA).

-

Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs several times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs in the buffer to a specific concentration.

-

Incubation:

-

Add a known amount of the PEGylated material to a tube containing the RBC suspension.

-

Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBC suspension with buffer only).

-

Incubate the tubes at 37°C for a defined period (e.g., 2 hours) with gentle agitation.

-

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 5% is generally considered acceptable for biomaterials.

Visualizing the Workflow: Biocompatibility Assessment

The following diagram illustrates a typical workflow for assessing the biocompatibility of a novel PEG-drug conjugate.

Caption: Workflow for Biocompatibility Assessment of PEG-Drug Conjugates.

Conclusion

PEG linkers are a cornerstone of modern drug delivery, offering a powerful and versatile strategy to enhance the hydrophilicity and biocompatibility of therapeutic agents. By improving solubility, extending circulation half-life, and reducing immunogenicity, PEGylation can unlock the full potential of a wide range of drug candidates. A thorough understanding of the principles of PEGylation, coupled with rigorous experimental evaluation as outlined in this guide, is essential for the successful design and development of next-generation therapeutics. As research continues to advance, the rational design of PEG linkers will undoubtedly play an even more critical role in bringing safer and more effective treatments to patients.

References

- 1. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

NH2-PEG10-C2-dimethylamino CAS number and commercial suppliers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional PROTAC (Proteolysis Targeting Chimera) linker, NH2-PEG10-C2-dimethylamino. This linker is a valuable tool in the development of targeted protein degraders, offering a flexible polyethylene glycol (PEG) spacer with terminal primary amine and dimethylamino groups for versatile conjugation strategies.

Core Compound Information

Structure:

NH2-(CH2CH2O)10-CH2CH2-N(CH3)2

Molecular Formula: C24H52N2O10[1]

Molecular Weight: 528.68 g/mol [1]

CAS Number: A specific CAS (Chemical Abstracts Service) registry number for this compound has not been identified in publicly available databases or supplier documentation as of the compilation of this guide. Researchers should rely on the molecular formula and weight for precise identification.

Physicochemical and Safety Data

A summary of the available data for this compound is presented below. This information is primarily derived from supplier safety data sheets.

| Property | Value | Reference |

| Physical State | Powder | [1] |

| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |

| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |

| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |

Commercial Suppliers

Several chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of known suppliers.

| Supplier | Product Name | Catalog Number |

| MedchemExpress | This compound | HY-136367 |

| DC Chemicals | This compound | DC44356 |

| TargetMol | This compound | T9A1839 |

Experimental Protocols and Applications

This compound is primarily utilized as a linker in the synthesis of PROTACs. The primary amine serves as a reactive handle for conjugation to a ligand for an E3 ubiquitin ligase, while the dimethylamino group can be used for attachment to a target protein ligand or to modify the physicochemical properties of the final PROTAC molecule.

A generalized experimental workflow for the synthesis of a PROTAC using this linker is outlined below.

General PROTAC Synthesis Workflow

References

Methodological & Application

Application Notes and Protocols for NH2-PEG10-C2-dimethylamino in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel paradigm in drug discovery by inducing the degradation of specific target proteins.[1] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[1][2]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[1][3] The length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. NH2-PEG10-C2-dimethylamino is a bifunctional PEG-based linker that can be utilized in the synthesis of PROTACs.[4][5] This document provides a detailed protocol for the incorporation of this linker into a PROTAC molecule.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section outlines a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol assumes the use of a POI ligand with a carboxylic acid functionality and an E3 ligase ligand with a suitable reactive group for the second coupling step (e.g., a carboxylic acid).

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using a bifunctional linker typically involves a sequential coupling strategy. The linker is first attached to either the POI ligand or the E3 ligase ligand, followed by purification of the intermediate. The second ligand is then coupled to the free end of the linker on the intermediate to yield the final PROTAC.

Caption: General workflow for PROTAC synthesis.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the POI ligand and the primary amine of the this compound linker.

Materials:

-

POI ligand with a carboxylic acid group

-

This compound

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the coupling of the E3 ligase ligand (with a carboxylic acid) to the terminal dimethylamino group of the POI-linker intermediate. Note: The dimethylamino group is not reactive for standard amide coupling. A more plausible synthetic route would involve a linker with a primary or secondary amine at both ends, or using orthogonal chemistries. For the purpose of this protocol, we will assume a modification of the linker or the E3 ligase ligand to enable coupling. A more common approach would be to use a linker with two primary amines or a primary amine and a carboxylic acid. If the dimethylamino group is intended for its properties in the final molecule, the synthesis would need to be adapted, for example, by synthesizing the linker in a stepwise fashion onto the ligands.

Alternative and More Plausible Step 2 (assuming a linker with a terminal reactive group other than dimethylamine, or a pre-activated E3 ligase ligand):

Assuming the use of a linker with a more conventional functional group for the second coupling, such as a primary amine, the protocol would be similar to Step 1. If we were to use a linker like NH2-PEG10-C2-NH2, the second step would be an amide coupling with the E3 ligase ligand's carboxylic acid.

Let's proceed with a hypothetical protocol where the dimethylamino group is part of the final structure and the linker is attached to the E3 ligase first, followed by coupling to the POI ligand.

Revised Step 1: Synthesis of E3 Ligase-Linker Intermediate

Procedure:

-

Follow the procedure for Step 1 above, substituting the POI ligand with the E3 ligase ligand (containing a carboxylic acid).

Revised Step 2: Synthesis of the Final PROTAC

This step assumes the POI ligand has a functional group that can react with the linker's primary amine.

Procedure:

-

Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the POI ligand (with a carboxylic acid, 1.1 equivalents) in anhydrous DMF.

-

Add PyBOP (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC. Actual results will vary depending on the specific ligands used.

Table 1: Reaction Conditions and Yields

| Step | Reactants | Coupling Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | POI Ligand + Linker | PyBOP/DIPEA | DMF | 6 | 25 | 75 |

| 2 | POI-Linker + E3 Ligase Ligand | PyBOP/DIPEA | DMF | 12 | 25 | 50 |

Table 2: Characterization of the Final PROTAC

| Analytical Method | Result |

| LC-MS | Purity: >95% |

| M+H+ (calculated): [Value] | |

| M+H+ (found): [Value] | |

| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |

| ¹³C NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand. |

| HRMS | Accurate mass corresponding to the calculated molecular formula of the final PROTAC. |

Conclusion

The synthesis of PROTACs is a multi-step process that requires careful optimization of reaction conditions and purification methods. The use of PEG linkers like this compound can impart favorable physicochemical properties to the final PROTAC molecule. The protocols provided here serve as a general guideline for the synthesis and characterization of PROTACs. Researchers should adapt these methods based on the specific properties of their POI and E3 ligase ligands.

References

Application Note: Bioconjugation of NH2-PEG10-C2-dimethylamino to Target Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of molecules. Attaching PEG chains can improve solubility, increase in vivo stability, and reduce the immunogenicity of target ligands such as proteins, peptides, or small molecules.[1][2] This document provides a detailed protocol for the covalent conjugation of an amine-terminated PEG linker, NH2-PEG10-C2-dimethylamino, to a target ligand possessing accessible carboxyl groups (-COOH). The primary method described is the robust and widely adopted zero-length crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[3][4]

Principle of the Reaction The conjugation is achieved by forming a stable amide bond between the primary amine of the PEG linker and a carboxyl group on the target ligand. This reaction is most efficiently mediated by EDC and Sulfo-NHS.

-

Activation: EDC first reacts with a carboxyl group on the target ligand to form a highly reactive O-acylisourea intermediate.[3][5][6] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3][5]

-

Stabilization: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive Sulfo-NHS ester.[3][4][7] This two-step process enhances coupling efficiency and allows for better control over the reaction.[6]

-

Conjugation: The primary amine of the this compound linker then reacts with the Sulfo-NHS ester, displacing the Sulfo-NHS group to form a stable covalent amide bond.

This two-step approach is generally preferred as it minimizes undesirable side reactions, such as the polymerization of the target ligand if it contains both carboxyl and amine groups.[4]

Caption: EDC/Sulfo-NHS reaction mechanism for conjugating an amine-PEG to a carboxylated ligand.

Materials and Reagents

-

Target Ligand: Protein, peptide, or small molecule with available carboxyl groups (e.g., 1-10 mg/mL).

-

PEG Linker: this compound.

-

Crosslinkers: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl) and Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Buffers:

-

Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[4][8] Note: Do not use buffers containing carboxylates (e.g., acetate).[8]

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[4][8] Note: Do not use buffers containing primary amines (e.g., Tris, Glycine).[8][9]

-

-

Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5.

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size Exclusion Chromatography (SEC) system.[10][]

-

Storage: Store EDC and Sulfo-NHS desiccated at -20°C.[8] Warm vials to room temperature before opening to prevent condensation.[3][8]

Experimental Protocols

Protocol 1: Two-Step Conjugation

This is the recommended protocol to minimize ligand polymerization and provide greater control over the reaction.

Caption: Experimental workflow for the two-step bioconjugation protocol.

Step-by-Step Procedure:

-

Reagent Preparation:

-

Dissolve the target ligand in Activation Buffer (e.g., 50 mM MES, pH 6.0) to a concentration of 1-10 mg/mL.

-

Immediately before use, prepare EDC and Sulfo-NHS solutions (~10 mg/mL each) in Activation Buffer. EDC is susceptible to hydrolysis and should be used without delay.[4]

-

-

Activation of Target Ligand:

-

Removal of Excess Crosslinkers (Crucial Step):

-

Immediately remove excess and hydrolyzed EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer (e.g., PBS, pH 7.2). This step also serves to raise the pH for the subsequent amine coupling.[12]

-

-

Conjugation with Amine-PEG:

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted Sulfo-NHS esters.[3] Incubate for 15 minutes.

-

-

Purification of the Conjugate:

-

Purify the PEG-ligand conjugate from excess PEG linker and reaction byproducts. Size Exclusion Chromatography (SEC) is highly effective for separating the larger conjugate from smaller, unreacted components.[] Dialysis or ultrafiltration can also be used.[10]

-

-

Characterization and Storage:

-

Analyze the purified conjugate using SDS-PAGE (for proteins, which will show a mass shift), HPLC, and/or mass spectrometry to confirm conjugation and assess purity.[13]

-

Store the final conjugate in an appropriate buffer at 4°C or -20°C.

-

Data Presentation and Optimization

Effective bioconjugation often requires optimization of molar ratios and reaction conditions.

Table 1: Typical Reaction Parameters and Optimization Ranges

| Parameter | Starting Recommendation | Optimization Range | Rationale & Notes |

| Ligand Concentration | 2 mg/mL | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |

| EDC:Ligand Molar Ratio | 20:1 | 10:1 to 100:1 | Increase ratio to improve activation efficiency, but high excess can cause precipitation.[8] |

| Sulfo-NHS:Ligand Molar Ratio | 20:1 | 10:1 to 100:1 | Typically used at a similar or slightly higher concentration than EDC to stabilize the intermediate. |

| PEG:Ligand Molar Ratio | 30:1 | 10:1 to 200:1 | Adjust to control the degree of PEGylation (number of PEGs per ligand). |

| Activation pH | 6.0 | 4.7 - 6.5 | Optimal for EDC activation of carboxyl groups.[6][8] |

| Conjugation pH | 7.2 | 7.0 - 8.0 | Optimal for the reaction of the Sulfo-NHS ester with the primary amine of the PEG linker.[8][9] |

| Activation Time | 15 min | 15 - 30 min | Sufficient to form the NHS-ester; longer times risk hydrolysis of the intermediate. |

| Conjugation Time | 2 hours | 1 - 4 hours (RT) or 4-12 hours (4°C) | Longer incubation times can increase conjugation yield. |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | 1. Inactive EDC/Sulfo-NHS due to moisture.[8] 2. Competing amine or carboxyl buffers (Tris, Glycine, Acetate).[8] 3. Hydrolysis of NHS-ester intermediate. 4. Insufficient molar excess of reagents. | 1. Use fresh, properly stored EDC/Sulfo-NHS. Equilibrate vials to RT before opening.[8] 2. Ensure use of MES and PBS/Borate/HEPES buffers.[8] 3. Proceed immediately to the conjugation step after activation and buffer exchange. 4. Increase the molar ratio of EDC/Sulfo-NHS and/or the PEG linker. |